Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-
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Overview
Description
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- is a compound that features a benzoic acid moiety substituted with a tetrazole ring. Tetrazoles are known for their unique chemical properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry
Preparation Methods
The synthesis of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- typically involves multistep reactions. One common method includes the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including L-proline and silica-supported sodium hydrogen sulfate . Industrial production methods often utilize microwave-accelerated reactions to achieve high yields and short reaction times .
Chemical Reactions Analysis
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring, forming various substituted derivatives.
Common reagents used in these reactions include strong oxidizers like acidic chlorides and anhydrides, as well as reducing agents and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- involves its interaction with various molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activity . Additionally, the compound’s ability to act as an acid or base allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- can be compared to other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzoic acid moiety.
Tetrazole: The parent compound, which is less complex but shares similar chemical reactivity and applications.
The uniqueness of benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]- lies in its combination of a benzoic acid moiety with a tetrazole ring, providing a versatile platform for various chemical and biological applications .
Properties
CAS No. |
62680-93-7 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-[(5-aminotetrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-12-13-14(9)5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,15,16)(H2,10,11,13) |
InChI Key |
NRLHBEBMMRDDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=N2)N)C(=O)O |
Origin of Product |
United States |
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